molecular formula C18H24N4O3 B2735776 ethyl 2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetate CAS No. 1421507-64-3

ethyl 2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetate

Cat. No. B2735776
CAS RN: 1421507-64-3
M. Wt: 344.415
InChI Key: YKRBPKVMGAIYSF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an ethyl acetate group, a piperidine ring, and a 1,2,4-triazole ring. Compounds with these functional groups are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the ethyl acetate group could undergo hydrolysis to form ethanol and acetic acid. The 1,2,4-triazole ring might participate in reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined experimentally. These properties could be influenced by factors such as the presence of polar groups and the size and shape of the molecule .

Scientific Research Applications

Organic Synthesis and Spectral Analysis

Compounds similar to ethyl 2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetate have been synthesized using one-pot strategies, characterized by FT-IR, NMR, and mass spectrometry, and their structures confirmed by X-ray diffraction analyses. These studies offer insights into the molecular geometry, intermolecular interactions, and reactivity, which are crucial for designing drugs with desired properties (Ahmed et al., 2016).

Crystal Structure and DFT Studies

The molecular structures of synthesized compounds, including those with a similar structure to the compound , are stabilized by weak intermolecular hydrogen bonding, forming dimers in crystal packing. DFT calculations complement experimental findings, providing deeper understanding into the stability and electronic properties of these molecules (Ahmed et al., 2016).

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. For instance, if it has antimicrobial activity, it might inhibit a key enzyme in the microorganism. If it has anti-inflammatory activity, it might inhibit the production of inflammatory mediators .

Safety and Hazards

The safety and hazards associated with this compound would need to be assessed through toxicological studies. These studies might involve testing the compound in cell cultures or animal models to determine its potential for causing harm .

Future Directions

Future research on this compound could involve further studies to determine its biological activities and potential uses. It could also involve efforts to optimize its synthesis and improve its properties .

properties

IUPAC Name

ethyl 2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-3-25-16(23)13-21-11-9-14(10-12-21)17-19-20(2)18(24)22(17)15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRBPKVMGAIYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCC(CC1)C2=NN(C(=O)N2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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